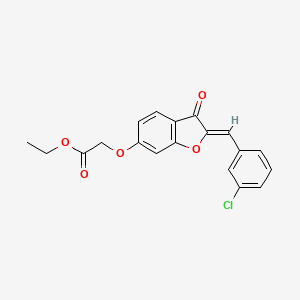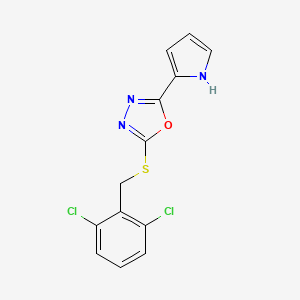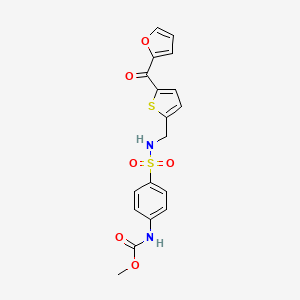
methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H16N2O6S2 and its molecular weight is 420.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Modification and Corrosion Inhibition
Research into heterocyclic semicarbazones, which share structural similarities with the compound , has demonstrated their potential in chemical modification and corrosion inhibition. Specifically, these compounds have been investigated for their ability to protect carbon steel in acidic environments, with notable efficiency in preventing corrosion. Such findings underscore the potential application of similarly structured carbamates in protective coatings and materials engineering to enhance the longevity and integrity of metals in corrosive conditions (Raphael Palayoor et al., 2017).
Biological and Nonbiological Modifications
Carbamates, including methyl carbamates, undergo a range of biological and nonbiological modifications, such as hydrolysis, oxidation, and conjugation. These processes yield various products that are either stored, excreted, or further transformed in biological systems. The study of these modifications is crucial for understanding the environmental fate and biological activity of carbamate compounds, which could inform their use in pest control, pharmaceuticals, and other applications where metabolic transformation affects efficacy or safety (Knaak, 1971).
Antitumor Activity
The antitumor properties of certain carbamate derivatives highlight the potential therapeutic applications of these chemicals in oncology. For instance, research on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl]carbamate revealed activity against various types of leukemia and carcinomas. These findings suggest that carbamates, by virtue of their structural diversity and biological activity, may serve as valuable leads or agents in the development of cancer therapies (Atassi & Tagnon, 1975).
Synthesis and Chemical Properties
Carbamate derivatives, including those related to furan and thiophene, have been synthesized and investigated for their chemical properties. Such studies contribute to the broader understanding of carbamate chemistry, enabling the development of new materials and molecules with tailored properties for various industrial and pharmaceutical applications. The exploration of these compounds' synthesis and reactivity forms the basis for innovations in chemistry and materials science (Velikorodov & Imasheva, 2008).
Propiedades
IUPAC Name |
methyl N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-25-18(22)20-12-4-7-14(8-5-12)28(23,24)19-11-13-6-9-16(27-13)17(21)15-3-2-10-26-15/h2-10,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNDRFSRQFGLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-cyano-5-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2688948.png)
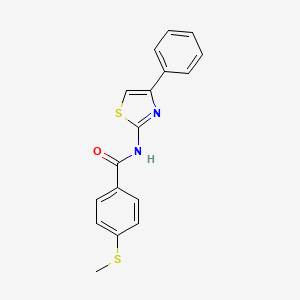
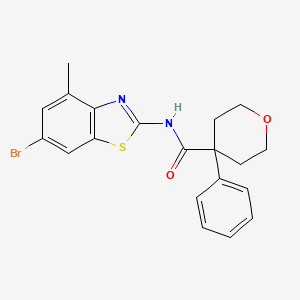
![6-Cyclopentyl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688953.png)
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B2688954.png)


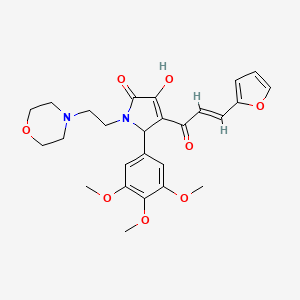
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)
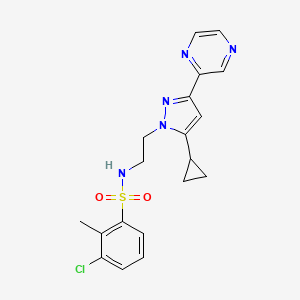
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2688965.png)
